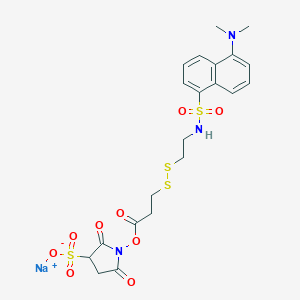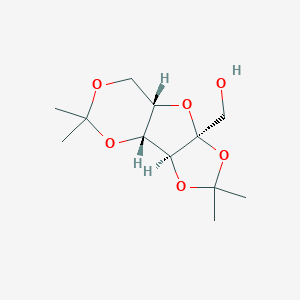
2-Amino-6-hidroxi-8-mercaptopurina
Descripción general
Descripción
2-Amino-6-hydroxy-8-mercaptopurine is a compound known for its significant role in biochemical research and pharmaceutical applications. It is a derivative of purine, a fundamental building block of nucleic acids. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment due to its ability to inhibit certain enzymes involved in nucleotide metabolism .
Aplicaciones Científicas De Investigación
2-Amino-6-hydroxy-8-mercaptopurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in studies of enzyme inhibition and nucleotide metabolism.
Medicine: It has potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit enzymes like xanthine oxidase.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in various biochemical assays
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is xanthine oxidase (XOD) . XOD is an important enzyme in purine metabolism, which catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and then to uric acid .
Mode of Action
AHMP acts as an inhibitor of XOD. It preferentially inhibits the hydroxylation of 6-mercaptopurine (6MP), an anticancer drug, over xanthine . The efficiency of the inhibitor binding to XOD is much more superior when 6MP is the substrate instead of xanthine .
Biochemical Pathways
This is particularly important as 6MP is transformed into an active metabolite, 6-thio-inosine monophosphate, an inhibitor of DNA synthesis, by the target enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using phosphoribosyl-pyrophosphate (PRPP) as a co-substrate .
Pharmacokinetics
It is known that the compound inhibits the metabolic clearance of 6mp, thereby increasing the bioavailability of 6mp . This suggests that AHMP may have a significant impact on the absorption, distribution, metabolism, and excretion (ADME) properties of 6MP.
Result of Action
The result of AHMP’s action is an increased level of 6MP in the blood, which enhances the therapeutic efficacy of 6MP . By inhibiting XOD, AHMP prevents the transformation of 6MP into an inactive metabolite, 6-thiouric acid (6TUA), which is excreted in urine
Análisis Bioquímico
Biochemical Properties
2-Amino-6-hydroxy-8-mercaptopurine has been characterized as a unique inhibitor of xanthine oxidase (XOD), a key enzyme involved in purine metabolism . It preferentially inhibits the transformation of the anticancer drug 6-mercaptopurine (6MP), leaving xanthine metabolism unaffected . This selective inhibition is based on IC50 values, residual activity in bi-substrate simulative reaction, and kinetic parameters like Km, Ki, kcat .
Cellular Effects
The compound influences cell function by interacting with XOD, thereby affecting the metabolic clearance of 6MP. This interaction reduces the transformation of 6MP into 6-thiouric acid (6TUA), which is excreted in urine, thereby increasing the effective amount of 6MP available for therapeutic efficacy .
Molecular Mechanism
At the molecular level, 2-Amino-6-hydroxy-8-mercaptopurine exerts its effects through binding interactions with XOD. The efficiency of this inhibitor binding to XOD is much more superior when 6MP is the substrate instead of xanthine . This leads to a preferential inhibition of 6MP transformation, affecting its metabolic clearance .
Temporal Effects in Laboratory Settings
It has been suggested that a critical concentration of the inhibitor could be used to effectively inhibit the enzymatic conversion of 6MP to 6TUA in the branched pathway .
Metabolic Pathways
2-Amino-6-hydroxy-8-mercaptopurine is involved in the metabolic pathway of 6MP, a drug used in cancer treatment. It interacts with XOD, an enzyme that mediates the hydroxylation of 6MP, thereby influencing the metabolic clearance of 6MP .
Transport and Distribution
Given its interaction with XOD, it is likely to be involved in the cellular processes related to purine metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-8-mercaptopurine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the purine ring system.
Industrial Production Methods
Industrial production of 2-Amino-6-hydroxy-8-mercaptopurine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-hydroxy-8-mercaptopurine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the mercapto group into a sulfonic acid derivative.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acid derivatives, while substitution reactions can produce a variety of amino or hydroxy-substituted purines .
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: Another purine derivative used in cancer treatment.
2-Amino-6-purinethiol: Similar in structure and function, also an enzyme inhibitor.
6-Thioguanine: Used in chemotherapy, similar mechanism of action.
Uniqueness
2-Amino-6-hydroxy-8-mercaptopurine is unique due to its specific inhibitory effects on xanthine oxidase, which makes it particularly useful in combination therapies for cancer treatment. Its distinct functional groups also allow for a variety of chemical modifications, enhancing its versatility in research and therapeutic applications .
Propiedades
IUPAC Name |
2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKNTQSGTVPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=S)N1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212631 | |
| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-72-7, 28128-40-7 | |
| Record name | 8-Mercaptoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6324-72-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-6-hydroxy-8-mercaptopurine (AMHP) interact with gold nanoparticles, and how does this impact its ability to detect DNA?
A: Research indicates that AMHP, when conjugated with coumaric acid (CA), can self-assemble into nanostructures. These AMHP-CA assemblies can further bind to gold nanoparticles (AuNPs) to form AMHP-CA-AuNP hybrids. [] This interaction is likely driven by the thiol group (-SH) present in AMHP, which exhibits a strong affinity for gold surfaces.
Q2: How does the structure of 2-amino-6-hydroxy-8-mercaptopurine influence its inhibitory activity on xanthine oxidase?
A: While the provided abstracts do not offer a detailed structural analysis of 2-amino-6-hydroxy-8-mercaptopurine in relation to xanthine oxidase inhibition, they do mention that this compound exhibits preferential inhibition of the enzyme. [] Further research focusing on structure-activity relationships would be needed to elucidate the specific structural features responsible for this inhibitory activity. Understanding these relationships could pave the way for designing more potent and selective xanthine oxidase inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)









![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)
